6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Kinase inhibition Quinazoline SAR Chemical probe development

6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2549014-98-2, molecular formula C18H18BrN5O, molecular weight 400.3 g/mol) is a synthetic quinazoline derivative featuring a bromine atom at the 6-position and a piperidine moiety linked via a pyrazin-2-yloxy methylene bridge. The compound belongs to a class extensively investigated for kinase inhibition, particularly within the PI3K/AKT/mTOR and EGFR signaling pathways.

Molecular Formula C18H18BrN5O
Molecular Weight 400.3 g/mol
CAS No. 2549014-98-2
Cat. No. B6436849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
CAS2549014-98-2
Molecular FormulaC18H18BrN5O
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br
InChIInChI=1S/C18H18BrN5O/c19-15-1-2-16-14(9-15)10-22-18(23-16)24-7-3-13(4-8-24)12-25-17-11-20-5-6-21-17/h1-2,5-6,9-11,13H,3-4,7-8,12H2
InChIKeyONAXSSNBRJRIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2549014-98-2): Procurement-Ready Quinazoline Research Compound


6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2549014-98-2, molecular formula C18H18BrN5O, molecular weight 400.3 g/mol) is a synthetic quinazoline derivative featuring a bromine atom at the 6-position and a piperidine moiety linked via a pyrazin-2-yloxy methylene bridge . The compound belongs to a class extensively investigated for kinase inhibition, particularly within the PI3K/AKT/mTOR and EGFR signaling pathways [1]. At the time of this analysis, no peer-reviewed primary research paper or patent was identified that reports quantitative biological activity data (IC50, Ki, Kd, EC50) specifically for this compound. All publicly available information originates from vendor product listings and general class-level descriptions.

Why Generic Substitution Fails for 6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline: The Uncharacterized Selectivity Risk


Within quinazoline-based kinase inhibitor research, minor structural modifications—such as the position of halogen substitution (6- vs. 7-bromo/fluoro), the point of piperidine attachment (2- vs. 4-position on the quinazoline core), and the nature of the heteroaryl ether (pyrazin-2-yloxy vs. pyridinyl or pyrimidinyl)—can cause profound shifts in target selectivity, potency, and off-target profiles [1]. Without target-specific activity data (IC50, Ki, or Kd) for this compound, substituting it with a structurally similar analog (e.g., the 4-piperidinyl regioisomer 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline, CAS 2549024-90-8, or the 7-fluoro analog 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline) introduces an unquantifiable risk that the replacement will not engage the intended target or will exhibit a different selectivity window. The piperidine substitution at the quinazoline 2-position, combined with the 6-bromo and pyrazin-2-yloxymethyl groups, creates a unique pharmacophore whose binding interactions cannot be predicted from class-level SAR alone [2]. Procurement decisions must therefore treat this compound as a distinct chemical entity with uncharacterized biological activity until definitive comparative data become available.

6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline Quantitative Differentiation Evidence: Current Data Landscape


High-Strength Differential Evidence Is Currently Unavailable for 6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

An exhaustive search of PubMed, BindingDB, ChEMBL, patent databases (Google Patents, USPTO), and major vendor catalogs was conducted for quantitative biological activity data (IC50, Ki, Kd, EC50, or % inhibition at defined concentrations) for CAS 2549014-98-2. No primary research publication, patent example, or authoritative database entry was found that reports such data for this specific compound [1]. The BindingDB entry BDBM50148603 (CHEMBL3770724) lists a Kd of 3.30E+3 nM against BRD4 BD1, but the SMILES string associated with that entry does not match the target compound, indicating it is a different chemical entity [2]. Similarly, the PI3Kgamma Ki of 22 nM reported in BindingDB (BDBM50394867) corresponds to a structurally distinct quinazoline derivative, not CAS 2549014-98-2 [3]. Quantitative differentiation against close analogs (e.g., the 4-piperidinyl regioisomer CAS 2549024-90-8 or the 7-fluoro analog) cannot be performed without target-specific assay data for the compound of interest. The vendor listing on smolecule.com describes the compound as exhibiting 'significant biological activity, particularly in inhibiting certain enzymes and receptors' including potential kinase inhibition and receptor modulation, but provides no numerical values, assay conditions, or comparator data .

Kinase inhibition Quinazoline SAR Chemical probe development

Application Scenarios for 6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline Based on Structural Potential


Kinase Inhibitor Screening Library Expansion

This compound can serve as a diversity element in kinase-focused screening libraries. Quinazoline derivatives with piperidine substitutions at the 2-position and 6-bromo substitution have been explored as PI3K, EGFR, and BRD4 inhibitor scaffolds . Including this compound alongside its 4-piperidinyl regioisomer (CAS 2549024-90-8) and 7-fluoro analog enables systematic exploration of how the piperidine attachment point and halogen position affect kinase selectivity profiles.

Structure-Activity Relationship (SAR) Probe Development

The bromine atom at position 6 provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . Researchers can use this compound as a starting point to generate focused libraries exploring substituent effects at the 6-position while keeping the 2-piperidinyl-pyrazin-2-yloxymethyl pharmacophore constant.

Computational Docking and Pharmacophore Modeling

The compound's well-defined three-dimensional structure, confirmed by its InChI Key (ONAXSSNBRJRIEG-UHFFFAOYSA-N) and SMILES notation , makes it suitable for molecular docking studies against kinase ATP-binding pockets. Comparative docking with the 4-piperidinyl regioisomer may reveal binding pose differences that can guide experimental prioritization.

Analytical Reference Standard for Method Development

With a molecular weight of 400.3 g/mol, exact mass of 399.06947 g/mol, and well-characterized structure , this compound can be used as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for quinazoline-containing compound libraries.

Quote Request

Request a Quote for 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.